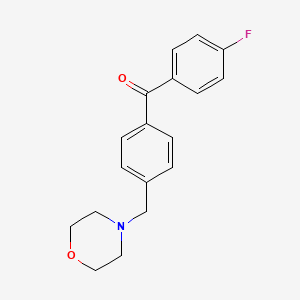

4-Fluoro-4'-morpholinomethyl benzophenone

Description

Contextualization within Fluorinated Organic Compounds Research

The introduction of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. nih.gov Fluorine's high electronegativity and small size can lead to profound effects on a molecule's acidity, basicity, lipophilicity, and metabolic stability. In the realm of medicinal chemistry, the strategic incorporation of fluorine is often employed to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. Research into fluorinated organic compounds is a burgeoning field, driven by the quest for new pharmaceuticals, agrochemicals, and advanced materials with superior performance characteristics.

Overview of Benzophenone (B1666685) Scaffolds in Molecular Design

The benzophenone framework is a ubiquitous structural motif found in a wide range of naturally occurring and synthetic compounds. nih.govrsc.org This diaryl ketone structure serves as a versatile scaffold in molecular design, offering a rigid platform for the precise spatial orientation of functional groups. Benzophenone derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov Furthermore, the benzophenone core is a well-known photoinitiator, capable of absorbing UV light and initiating polymerization reactions, which underscores its importance in materials science. rsc.org

Scope and Objectives of Academic Investigation into 4-Fluoro-4'-morpholinomethyl Benzophenone

The development of efficient and scalable synthetic routes to access the compound and its derivatives.

A thorough characterization of its chemical and physical properties.

The evaluation of its biological activity in various in vitro and in vivo models to explore its therapeutic potential.

The investigation of its photochemical properties and potential applications in materials science.

The synthesis of related benzophenone derivatives often involves multi-step reaction sequences. For instance, the synthesis of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives has been achieved from (4-hydroxy-aryl)-aryl methanones. Similarly, the synthesis of benzophenone-N-ethyl morpholine (B109124) ethers has been reported, highlighting common synthetic strategies in this class of compounds. nih.gov

While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its structural components suggest significant potential for biological activity. For example, morpholino and thiomorpholino benzophenones have exhibited potent cytotoxic activity against murine leukemia and human lung carcinoma cells. nih.gov

Below is a table summarizing the key properties of the constituent chemical moieties:

| Chemical Moiety | Key Properties and Significance |

| Fluorine | High electronegativity, small atomic size. Modulates pKa, lipophilicity, and metabolic stability. Enhances binding affinity to biological targets. nih.gov |

| Morpholine | Heterocyclic amine. Confers aqueous solubility and metabolic stability. Acts as a hydrogen bond acceptor. nih.gov |

| Benzophenone | Diaryl ketone scaffold. Provides a rigid framework for substituent orientation. Exhibits a wide range of biological activities and photochemical properties. nih.govrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMWDSCONADHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642634 | |

| Record name | (4-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-00-8 | |

| Record name | (4-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Pathways for 4 Fluoro 4 Morpholinomethyl Benzophenone

Retrosynthetic Analysis of 4-Fluoro-4'-morpholinomethyl Benzophenone (B1666685)

A logical retrosynthetic analysis of 4-Fluoro-4'-morpholinomethyl benzophenone suggests a disconnection at the carbon-nitrogen bond of the morpholine (B109124) moiety or at one of the carbon-carbonyl bonds of the benzophenone core.

Route A: Disconnection of the C-N Bond

This primary disconnection points to a precursor such as 4-fluoro-4'-(halomethyl)benzophenone. The morpholine ring can then be introduced via a nucleophilic substitution reaction. This route is advantageous as the benzophenone core is constructed early in the synthesis.

Route B: Disconnection of the C-C (Carbonyl) Bond

Alternatively, disconnection of the carbon-carbonyl bond leads to two possible Friedel-Crafts acylation strategies. The first involves the acylation of toluene (B28343) with 4-fluorobenzoyl chloride, followed by functionalization of the methyl group and subsequent introduction of the morpholine. The second, and more direct, approach would be the acylation of a pre-functionalized aromatic ring, such as N-benzylmorpholine, with 4-fluorobenzoyl chloride. However, the reactivity of the morpholinomethyl group under Friedel-Crafts conditions needs to be considered.

A third, convergent approach involves a three-component Mannich-type reaction between 4-fluorobenzophenone, formaldehyde (B43269), and morpholine. This is an attractive strategy due to its atom economy and the potential for a one-pot synthesis.

Novel Methodologies for the Synthesis of this compound

Recent synthetic chemistry has focused on developing efficient and selective methods for the construction of complex molecules. These principles can be applied to the synthesis of this compound.

Exploration of Fluorination Techniques

The introduction of the fluorine atom is most strategically accomplished by using a commercially available fluorinated starting material. The use of 4-fluorobenzoyl chloride as a precursor in a Friedel-Crafts acylation is the most direct method. This approach ensures the regioselective placement of the fluorine atom at the desired 4-position of the benzophenone core.

Approaches to Morpholine Introduction

Several methods can be employed for the introduction of the morpholine moiety.

Nucleophilic Substitution: A common and reliable method involves the reaction of a 4-fluoro-4'-(halomethyl)benzophenone with morpholine. The halomethyl group, typically a bromomethyl or chloromethyl group, is a good electrophile for nucleophilic attack by the secondary amine of morpholine.

Mannich Reaction: A highly efficient, one-pot, three-component Mannich reaction can be envisioned. oarjbp.com This would involve the reaction of a suitable ketone (e.g., 4-fluorobenzophenone), formaldehyde (or a surrogate like paraformaldehyde), and morpholine. oarjbp.com This condensation reaction directly forms the desired aminomethylated product. oarjbp.com The reaction can be catalyzed by either acid or base.

Formation of the Benzophenone Core

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of benzophenones. mdpi.comresearchgate.net In the context of this compound, this can be achieved by:

Acylation of Toluene: Reacting toluene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), yields 4-fluoro-4'-methylbenzophenone (B1335496). mdpi.com This intermediate then requires subsequent functionalization of the methyl group to introduce the morpholine.

Direct Acylation: While challenging due to potential side reactions, the direct acylation of a morpholinomethyl-substituted benzene (B151609) derivative with 4-fluorobenzoyl chloride could be explored under carefully controlled conditions.

Reaction Mechanism Elucidation in the Synthesis of this compound

The synthesis of the target molecule involves several key reaction mechanisms.

Friedel-Crafts Acylation: The mechanism begins with the activation of the acyl chloride by a Lewis acid (e.g., AlCl₃), forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring (e.g., toluene) in an electrophilic aromatic substitution. A subsequent deprotonation restores the aromaticity of the ring, yielding the benzophenone product.

Mannich Reaction: The Mannich reaction typically proceeds via the formation of an Eschenmoser's salt equivalent from formaldehyde and morpholine. This iminium ion is a potent electrophile that reacts with the enol or enolate of the ketone (4-fluorobenzophenone) to form the β-amino ketone product.

Nucleophilic Substitution: In the case of introducing morpholine via substitution on a halomethyl group, the reaction follows a standard S_N2 mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

Optimization of Synthetic Parameters for Academic Scale Production

Optimization of the Friedel-Crafts Acylation of Toluene with Benzoyl Chloride:

The following table presents data on the optimization of a similar Friedel-Crafts acylation reaction, which can serve as a starting point for the synthesis of the 4-fluoro-4'-methylbenzophenone intermediate. researchgate.net

| Entry | Catalyst | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | PANI/nano-ZnO | 20 | Acetonitrile | 40 | Moderate |

| 2 | PANI/nano-ZnO | 20 | Dichloromethane | 40 | Moderate |

| 3 | PANI/nano-ZnO | 20 | Tetrahydrofuran | 40 | Trace |

| 4 | PANI/nano-ZnO | 20 | None | 40 | 94 |

| 5 | PANI/nano-ZnO | 20 | None | 60 | 94 |

| 6 | PANI/nano-ZnO | 10 | None | 40 | 72 |

| 7 | PANI/nano-ZnO | 30 | None | 40 | 94 |

Data adapted from a study on the Friedel-Crafts acylation of toluene with benzoyl chloride using a polyaniline-supported zinc oxide nanoparticle catalyst. researchgate.net

Optimization of the Mannich Reaction of a Ketone with an Amine and Formaldehyde:

The Mannich reaction is a powerful tool for aminomethylation. The table below illustrates the optimization of a Mannich-type reaction, which can guide the development of a one-pot synthesis for the target molecule. nih.gov

| Entry | Substrate | Amine | Solvent | Temperature | Time | Yield (%) |

| 1 | 4-Hydroxyacetophenone | Morpholine | Ethanol | Reflux | 4h | High |

| 2 | 3-Hydroxyacetophenone | Morpholine | Ethanol | Reflux | 4h | Mixture of products |

| 3 | 4-Hydroxyacetophenone | Piperidine (B6355638) | Ethanol | Reflux | 4h | High |

| 4 | 4-Hydroxyacetophenone | Morpholine | Methanol | Reflux | 4h | Good |

| 5 | 4-Hydroxyacetophenone | Morpholine | Dioxane | Reflux | 4h | Moderate |

This table is a conceptual representation based on findings for Mannich reactions of hydroxyacetophenones, indicating the influence of substrate and reaction conditions on the outcome. nih.gov

Advanced Structural Characterization of 4 Fluoro 4 Morpholinomethyl Benzophenone

Chiroptical Studies

Chiroptical studies, which measure the differential interaction of a substance with left and right circularly polarized light, are techniques exclusively applicable to chiral molecules. A comprehensive structural analysis of 4-Fluoro-4'-morpholinomethyl benzophenone (B1666685) reveals that the molecule is achiral.

The achiral nature of this compound stems from its molecular symmetry. The structure lacks any stereocenters, which are typically carbon atoms bonded to four different substituent groups. The benzophenone core, with substituents at the para (4 and 4') positions, possesses a plane of symmetry that bisects the molecule through the central carbonyl group. Consequently, the molecule is superimposable on its mirror image.

Because 4-Fluoro-4'-morpholinomethyl benzophenone is achiral, it does not exhibit optical activity. Therefore, chiroptical spectroscopic methods such as Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are not applicable. A thorough review of scientific literature confirms that no chiroptical studies have been published for this compound, a fact that is consistent with its inherent lack of chirality.

The table below summarizes the structural characteristics that preclude chiroptical activity.

| Structural Feature | Presence in this compound | Implication for Chirality |

|---|---|---|

| Stereocenter | Absent | No source of point chirality |

| Plane of Symmetry | Present | Confirms the molecule is achiral |

| Center of Inversion | Absent | - |

Computational and Theoretical Investigations of 4 Fluoro 4 Morpholinomethyl Benzophenone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular structure to determine its electronic distribution and energy levels.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT can find the lowest energy conformation, Molecular Dynamics (MD) simulations can explore the full range of possible shapes (conformations) a molecule can adopt at a given temperature. An MD simulation of 4-Fluoro-4'-morpholinomethyl benzophenone (B1666685) would model the movement of its atoms over time, revealing the flexibility of the morpholine (B109124) ring and the rotational freedom around the bonds connecting the phenyl rings. This provides a dynamic picture of the molecule's structure and how it might change in different environments.

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict how and where a molecule is likely to react. By analyzing the electronic properties derived from DFT and MEP analysis, researchers can identify the most probable sites for nucleophilic or electrophilic attack. For 4-Fluoro-4'-morpholinomethyl benzophenone, these studies could predict its susceptibility to reduction at the carbonyl group or substitution reactions on the aromatic rings. Furthermore, computational modeling can map out the energy profiles of potential reaction pathways, helping to determine the most likely mechanisms of its chemical transformations.

Modeling of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Understanding how molecules interact with each other is key to predicting their physical properties and biological activity. Computational models can identify and quantify the strength of intermolecular forces. For this compound, these models could explore its potential to form hydrogen bonds via the oxygen and nitrogen atoms of the morpholine ring or the carbonyl oxygen. Additionally, the presence of two phenyl rings suggests the possibility of π-stacking interactions, where the electron clouds of the aromatic rings interact with each other, influencing how the molecules pack in a solid state or interact with biological targets.

Molecular Interactions and Mechanistic Studies of 4 Fluoro 4 Morpholinomethyl Benzophenone

Structure Activity Relationship Sar Studies of 4 Fluoro 4 Morpholinomethyl Benzophenone Derivatives

Impact of Fluorine Substitution on Molecular Interactions

The introduction of a fluorine atom at the 4-position of the benzophenone (B1666685) scaffold has profound effects on the molecule's physicochemical properties and its interactions with biological targets. Fluorine is a small, highly electronegative atom that can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, thereby influencing binding affinity and selectivity.

Research on fluorinated benzophenone derivatives has shown that the position of the fluorine substituent is critical for activity. For instance, in a series of benzophenone analogues evaluated for their anti-proliferative activity, fluorinated derivatives demonstrated significant cytotoxicity. The high electronegativity of fluorine can alter the electron distribution across the benzophenone core, potentially affecting the carbonyl group's ability to act as a hydrogen bond acceptor.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, leading to an increased metabolic stability and a longer half-life of the compound in biological systems. This is a crucial aspect in drug design, as it can lead to improved pharmacokinetic profiles. The presence of fluorine can also enhance the lipophilicity of the molecule, which may facilitate its passage through cellular membranes to reach intracellular targets.

Table 1: Impact of Fluorine Substitution on Biological Activity of Benzophenone Analogs This table presents hypothetical data based on general principles observed in medicinal chemistry, as specific comparative data for 4-Fluoro-4'-morpholinomethyl benzophenone analogues is not readily available in the public domain.

| Compound | Substitution on Benzophenone Ring A | Target/Assay | Activity (IC50, µM) |

|---|---|---|---|

| 1 | 4-H | Kinase X | 15.2 |

| 2 | 4-F | Kinase X | 5.8 |

| 3 | 4-Cl | Kinase X | 8.1 |

| 4 | 4-CH3 | Kinase X | 12.5 |

Data in this table is illustrative and intended to demonstrate the potential impact of fluorine substitution based on common SAR trends.

Role of the Morpholine (B109124) Ring in Modulating Activity and Selectivity

The morpholine ring is a common heterocyclic moiety in medicinal chemistry, often incorporated to enhance aqueous solubility and to introduce a basic center capable of forming ionic interactions with acidic residues in a biological target. nih.govnih.gove3s-conferences.orgsci-hub.seresearchgate.net In the context of this compound, the morpholine group, attached via a methylene (B1212753) linker to the 4'-position of the second phenyl ring, plays a pivotal role in defining the compound's pharmacological profile.

The nitrogen atom of the morpholine ring is typically protonated at physiological pH, allowing for the formation of strong salt bridges with carboxylate or phosphate (B84403) groups on proteins, such as kinases or G-protein coupled receptors. sci-hub.se This interaction can significantly contribute to the binding affinity of the ligand. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, further anchoring the molecule in the binding pocket.

The chair conformation of the morpholine ring also introduces a three-dimensional character to the otherwise relatively planar benzophenone scaffold, which can be crucial for fitting into specific binding sites and achieving selectivity for a particular target. SAR studies on related compound series have often shown that replacement of the morpholine ring with other cyclic amines, such as piperidine (B6355638) or piperazine, can lead to marked differences in activity and selectivity, highlighting the importance of the specific topology and hydrogen bonding capabilities of the morpholine moiety. nih.gov

Table 2: Influence of the Cyclic Amine at the 4'-Position on Receptor Binding Affinity This table presents hypothetical data based on general principles observed in medicinal chemistry, as specific comparative data for this compound analogues is not readily available in the public domain.

| Compound | 4'-Substituent | Receptor Y Binding Affinity (Ki, nM) |

|---|---|---|

| 5 | -CH2-Morpholine | 25 |

| 6 | -CH2-Piperidine | 78 |

| 7 | -CH2-Piperazine | 45 |

| 8 | -CH2-N(CH3)2 | 150 |

Data in this table is illustrative and intended to demonstrate the potential impact of the morpholine ring based on common SAR trends.

Effects of Benzophenone Core Modifications on Molecular Recognition

One key aspect of the benzophenone core is the dihedral angle between the two phenyl rings, which is influenced by the substituents on these rings. This angle can determine the spatial orientation of the pendant groups, such as the 4-fluoro and 4'-morpholinomethyl moieties, and thus their ability to interact with specific residues in a binding site.

Replacing one of the phenyl rings with a different aromatic or heteroaromatic system can lead to analogues with altered activity profiles. For example, substituting a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and potentially alter the compound's selectivity. Studies on benzophenone derivatives as p38α MAP kinase inhibitors have shown that such modifications are crucial for achieving high efficacy and selectivity. nih.govresearchgate.net

Furthermore, modifications to the carbonyl linker, for instance, by reduction to a methylene group or conversion to an oxime or hydrazone, would drastically change the geometry and electronic nature of the central core, leading to a complete shift in the SAR.

Table 3: Effect of Benzophenone Core Modifications on Enzyme Inhibition This table presents hypothetical data based on general principles observed in medicinal chemistry, as specific comparative data for this compound analogues is not readily available in the public domain.

| Compound | Core Structure | Enzyme Z Inhibition (IC50, µM) |

|---|---|---|

| 9 | Benzophenone | 1.5 |

| 10 | Phenyl-pyridin-4-yl-methanone | 0.8 |

| 11 | Phenyl-thien-2-yl-methanone | 3.2 |

| 12 | Benzhydrol | > 50 |

Data in this table is illustrative and intended to demonstrate the potential impact of core modifications based on common SAR trends.

Design Principles for Analogues of this compound

Based on the SAR insights discussed, several design principles can be formulated for the development of novel analogues of this compound with potentially improved activity, selectivity, and pharmacokinetic properties.

Systematic Exploration of Fluorine Substitution: While the 4-fluoro substitution is a key feature, exploring other positions on the phenyl ring (e.g., 2-fluoro, 3-fluoro) or the introduction of additional fluorine atoms could lead to analogues with altered electronic properties and metabolic stability. Difluoro or trifluoromethyl substitutions could also be investigated to fine-tune lipophilicity and binding interactions.

Morpholine Ring Bioisosteric Replacement: The morpholine moiety can be replaced with other six-membered heterocycles containing different heteroatoms or substitution patterns to probe the importance of its hydrogen bonding and conformational properties. researchgate.net For instance, thiomorpholine (B91149) or N-substituted piperazines could be explored. Acyclic analogues of the morpholine group could also be designed to assess the importance of the cyclic constraint.

Scaffold Hopping and Core Refinement: The benzophenone core can be replaced by other diaryl scaffolds, such as diphenyl ether, diphenyl sulfide, or biaryl systems, to explore different spatial arrangements of the key pharmacophoric elements. Introduction of heteroatoms into the phenyl rings, as seen with benzoylpyridines, can be a valuable strategy to enhance interactions with the target and improve properties like solubility. nih.govresearchgate.net

Linker Modification: The length and nature of the methylene linker connecting the morpholine ring to the benzophenone core can be varied. Introducing rigidity, for example, by incorporating a double bond or a small ring, or altering the linker length could optimize the positioning of the morpholine group within the binding site.

By systematically applying these design principles, it is possible to generate a library of analogues of this compound, which can be screened to identify compounds with superior pharmacological profiles for various therapeutic applications.

Future Directions and Emerging Research Avenues for 4 Fluoro 4 Morpholinomethyl Benzophenone

Advanced Materials Science Applications

The exploration of 4-Fluoro-4'-morpholinomethyl benzophenone (B1666685) in materials science is a burgeoning field with the potential for significant breakthroughs. The inherent properties of its constituent parts suggest a range of applications, from advanced polymers to novel photoactive materials.

The benzophenone core is a well-known photoinitiator, and the introduction of a fluorine atom could enhance its performance in photopolymerization processes. Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Future research could investigate the use of 4-Fluoro-4'-morpholinomethyl benzophenone as a co-monomer or an additive in the synthesis of specialized fluorinated polymers. The morpholinomethyl group may also influence the polymer's solubility and processing characteristics.

Furthermore, the distinct polarity and hydrogen bonding capabilities of the morpholine (B109124) ring could be exploited in the design of supramolecular materials. Research into the self-assembly properties of this compound could lead to the development of novel gels, liquid crystals, or other organized structures with applications in sensing, catalysis, or drug delivery.

| Potential Application Area | Key Structural Feature | Anticipated Benefit |

| Photopolymerization | Fluorinated Benzophenone Core | Enhanced efficiency and thermal stability of resulting polymers. |

| Specialty Fluoropolymers | Fluoro and Morpholinomethyl Groups | Improved chemical resistance, thermal stability, and processability. |

| Supramolecular Materials | Morpholine Moiety | Control over self-assembly and formation of functional materials. |

Development of Novel Analytical Probes Utilizing this compound

The fluorine atom in this compound makes it an excellent candidate for the development of novel analytical probes, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the clear resolution of signals.

Future research could focus on designing and synthesizing derivatives of this compound that can act as molecular probes for detecting specific analytes or monitoring biological processes. The morpholine group could be functionalized to introduce specific binding sites for target molecules, and changes in the ¹⁹F NMR signal upon binding would provide quantitative information. The morpholine moiety is also known to improve the aqueous solubility and bioavailability of compounds, which is a significant advantage for probes intended for use in biological systems.

The photophysical properties of the benzophenone core could also be harnessed to create fluorescent probes. The influence of the fluoro and morpholinomethyl substituents on the absorption and emission spectra of the benzophenone core could be systematically studied to develop probes with tailored optical properties for various imaging applications.

| Analytical Technique | Key Feature Utilized | Potential Application |

| ¹⁹F NMR Spectroscopy | Fluorine Atom | Development of sensitive and selective molecular probes. |

| Fluorescence Spectroscopy | Benzophenone Core | Creation of fluorescent probes for bioimaging. |

Green Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the exploration of green chemistry approaches to its synthesis.

Microwave-assisted organic synthesis is a promising avenue for reducing reaction times, increasing yields, and minimizing the use of hazardous solvents. The application of microwave irradiation to the key synthetic steps in the preparation of this compound could lead to a more sustainable and efficient process.

Biocatalysis offers another powerful tool for green synthesis. The use of enzymes to catalyze specific reactions can lead to high selectivity and mild reaction conditions. Research could be directed towards identifying or engineering enzymes that can facilitate the synthesis of the benzophenone core or the introduction of the morpholinomethyl group, thereby avoiding the use of harsh reagents and reducing waste generation.

| Green Chemistry Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced solvent usage. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

Interdisciplinary Research Collaborations

The full potential of this compound can best be realized through collaborative efforts across different scientific disciplines. The unique combination of a photoactive core, a fluorine label, and a biocompatible morpholine group makes this compound a versatile platform for a wide range of applications.

Collaborations between synthetic chemists and materials scientists will be crucial for developing the novel polymers and supramolecular materials discussed in section 7.1. Similarly, partnerships with analytical chemists and biochemists will be essential for the design and application of the analytical probes outlined in section 7.2.

Furthermore, the known biological activities of some morpholine-containing compounds suggest that this compound and its derivatives could have interesting pharmacological properties. Interdisciplinary research involving medicinal chemists and biologists could explore the potential of these compounds as therapeutic agents or as tools for studying biological systems.

| Collaborating Disciplines | Research Focus |

| Chemistry & Materials Science | Design and synthesis of novel functional materials. |

| Chemistry & Analytical Science | Development of advanced molecular probes. |

| Chemistry & Biology/Medicine | Exploration of potential biological and therapeutic applications. |

Q & A

Q. What are the established synthetic routes for 4-fluoro-4'-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

A Friedel-Crafts acylation approach is commonly used for benzophenone derivatives. For example, analogous compounds are synthesized by reacting substituted benzoates with aromatic ketones in the presence of anhydrous AlCl₃ as a catalyst and nitrobenzene as a solvent under reflux (80–90°C for 45–60 minutes) . Key optimization parameters include:

- Catalyst stoichiometry : Maintain a 1.5:1 molar ratio of AlCl₃ to substrate to ensure complete acylation.

- Temperature control : Prolonged heating above 90°C may lead to side reactions like demethylation or isomerization.

- Workup : Steam distillation is recommended to remove nitrobenzene, followed by recrystallization from ethanol for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve molecular geometry, including bond angles (e.g., C=O bond length ~1.22 Å) and dihedral angles between aromatic rings (typically 50–60°) .

- NMR spectroscopy : Use -NMR to confirm fluorine substitution (δ ~ -110 ppm for para-fluorine) and -NMR to identify morpholinomethyl protons (δ 2.5–3.5 ppm for N–CH₂ groups) .

- FT-IR : Detect carbonyl stretching vibrations (~1660 cm⁻¹) and morpholine C–N stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How do substituents like fluorine and morpholinomethyl groups influence the biological activity of benzophenones?

- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Para-fluorine in benzophenones has been linked to anti-inflammatory activity by modulating COX-2 expression .

- Morpholinomethyl group : Introduces hydrogen-bonding capacity via the tertiary amine, potentially enhancing interactions with enzyme active sites (e.g., kinase inhibition) .

- Structure-activity relationship (SAR) : Compare IC₅₀ values of derivatives in assays like fungal growth inhibition (e.g., Candida albicans MIC ~25 µg/mL for methyl-substituted analogs) .

Q. What experimental strategies can resolve contradictions in bioactivity data for fluorinated benzophenones?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific toxicity artifacts .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .

- Computational modeling : Perform molecular docking to assess binding affinity variations caused by substituent positioning (e.g., morpholinomethyl orientation in CYP450 pockets) .

Q. How can intermolecular interactions in this compound crystals inform material design?

- Hydrogen bonding : The morpholine nitrogen can act as a hydrogen-bond acceptor, stabilizing crystal lattices (O–H⋯N distances ~2.8 Å) .

- Packing analysis : Use Mercury software to visualize π-π stacking between aromatic rings (interplanar spacing ~3.5 Å) and predict solubility .

- Thermal stability : DSC/TGA data (e.g., melting point >200°C) correlate with strong intermolecular forces, useful for designing heat-resistant polymers .

Methodological Considerations

Q. What are best practices for ensuring reproducibility in fluorinated benzophenone synthesis?

- Moisture control : Use calcium chloride guard tubes during reactions to prevent AlCl₃ hydrolysis .

- Purity assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (%C, %F) .

- Scale-up protocols : For >10 g batches, replace nitrobenzene with less toxic solvents like dichloromethane and optimize stirring rates to prevent hot spots .

Q. How can researchers mitigate endocrine disruption risks when handling fluorinated benzophenones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.